molecular formula C9H9BrO B15320780 2-(4-Bromo-3-methylphenyl)oxirane

2-(4-Bromo-3-methylphenyl)oxirane

Cat. No.: B15320780
M. Wt: 213.07 g/mol
InChI Key: ZGWLWIIABGTIFV-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)oxirane is an epoxide derivative characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position. The oxirane (epoxide) ring confers high reactivity, making this compound a valuable intermediate in organic synthesis, particularly for nucleophilic ring-opening reactions.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)oxirane

InChI

InChI=1S/C9H9BrO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3

InChI Key

ZGWLWIIABGTIFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)oxirane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. specific industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)oxirane involves its ability to react with nucleophiles due to the strained oxirane ring. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The bromine atom also plays a role in directing reactions and influencing the compound’s reactivity .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₉H₉BrO
  • Molecular Weight : ~213.08 g/mol (calculated)
  • Substituents : 4-Bromo (electron-withdrawing), 3-Methyl (electron-donating).

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(4-Bromo-3-methylphenyl)oxirane with structurally related epoxides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₉H₉BrO 213.08 4-Br, 3-Me High reactivity due to Br; steric effects from Me
4-Bromostyrene oxide C₈H₇BrO 199.04 4-Br Used in asymmetric catalysis
3-Methylstyrene oxide C₉H₁₀O 134.18 3-Me Intermediate in drug synthesis
4-Chlorostyrene oxide C₈H₇ClO 154.59 4-Cl Similar reactivity to bromo analogs

Key Observations :

  • Molecular Weight : Bromine increases molecular weight significantly compared to chlorine or methyl substituents.
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances the electrophilicity of the epoxide ring, favoring nucleophilic attack. Methyl groups, being electron-donating, may slightly reduce ring strain but introduce steric hindrance .

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